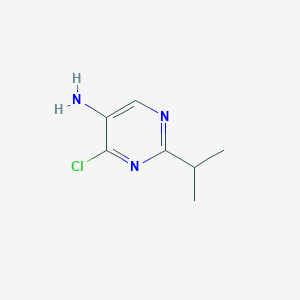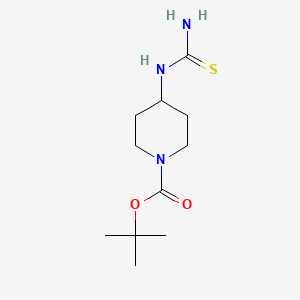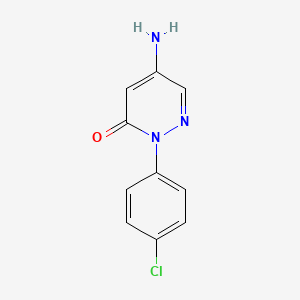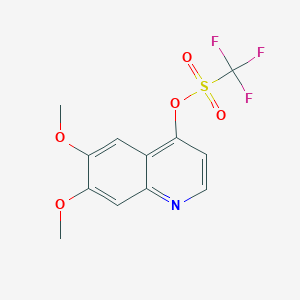
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester
描述
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester, also known as TPDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDQ is a versatile reagent that can be used for a variety of chemical reactions, including cross-coupling reactions and C-H functionalization. In
作用机制
The mechanism of action of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester in cross-coupling reactions involves the formation of a palladium complex through coordination of the Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester ligand to the palladium catalyst. This complex then reacts with the aryl or heteroaryl halide to form the desired cross-coupling product. In C-H functionalization reactions, Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester acts as a directing group, selectively activating C-H bonds in the presence of other functional groups.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
实验室实验的优点和局限性
One of the primary advantages of using Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester in chemical reactions is its high reactivity and selectivity. It can facilitate a range of reactions under mild conditions, making it a valuable tool in synthetic chemistry. However, one of the limitations of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester is its high cost, which can limit its use in large-scale reactions.
未来方向
There are several potential future directions for research involving Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester. One area of interest is the development of new synthetic methodologies that utilize Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester as a key reagent. Another potential direction is the development of new applications for Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester in areas such as medicinal chemistry and materials science. Additionally, there is a need for further studies to elucidate the biochemical and physiological effects of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester, as well as its potential toxicity and environmental impact.
Conclusion
In conclusion, Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester is a versatile reagent that has found widespread use in scientific research due to its ability to facilitate a range of chemical reactions. Its unique properties make it a valuable tool in synthetic chemistry, and there is significant potential for further research and development in this area. However, further studies are needed to fully understand the biochemical and physiological effects of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester, as well as its potential limitations and environmental impact.
科学研究应用
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester has been extensively used in scientific research due to its ability to facilitate a range of chemical reactions. One of its primary applications is in cross-coupling reactions, where it is used as a coupling partner with various aryl and heteroaryl halides. Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester has also been used in C-H functionalization reactions, where it can selectively activate C-H bonds in complex molecules, leading to the formation of new C-C and C-N bonds.
属性
IUPAC Name |
(6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO5S/c1-19-10-5-7-8(6-11(10)20-2)16-4-3-9(7)21-22(17,18)12(13,14)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKZCQVJKCBEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

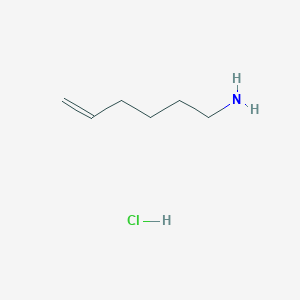
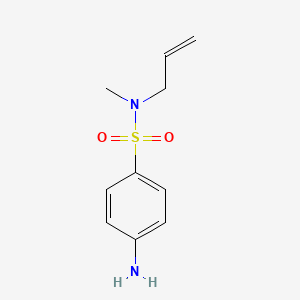
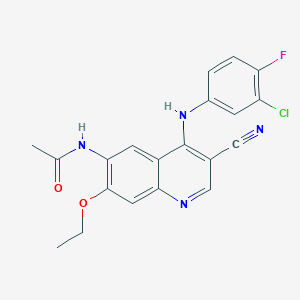
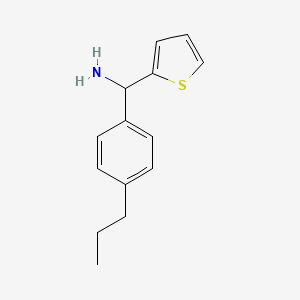
![2-Methylbenzo[d]oxazol-7-amine](/img/structure/B3287907.png)
![3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine](/img/structure/B3287909.png)
![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)
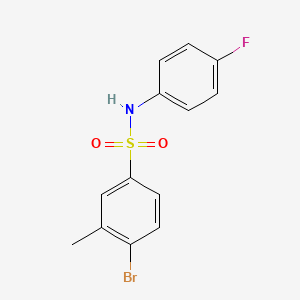
![5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3287953.png)
